molecular formula C16H17F5O4 B5230278 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate

4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate

Cat. No. B5230278
M. Wt: 368.29 g/mol
InChI Key: OWEBWIALRDRGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate (MPPS) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a succinate ester derivative of pentafluoropentanol and has been studied extensively for its unique properties and potential uses.

Mechanism of Action

The mechanism of action of 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate is not fully understood. However, it is believed that 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate interacts with cell membranes and alters their properties, which can lead to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate can induce apoptosis (programmed cell death) in cancer cells. 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate has also been shown to inhibit the growth of bacteria and fungi. In vivo studies have shown that 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate can reduce inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate in lab experiments is its unique chemical properties, which make it a versatile compound for various applications. However, one limitation of using 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate is its potential toxicity, which requires careful handling and safety precautions.

Future Directions

There are several future directions for the research on 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate. One potential direction is the development of 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate-based drug delivery systems for the treatment of various diseases. Another direction is the optimization of 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate-based imaging and sensing techniques for improved sensitivity and specificity. Additionally, further studies are needed to fully understand the mechanism of action of 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate and its potential applications in various fields.

Synthesis Methods

The synthesis of 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate involves the reaction of 4-methylphenol with pentafluoropentyl succinic anhydride in the presence of a catalyst. This reaction results in the formation of 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate, which is a white crystalline solid with a high melting point.

Scientific Research Applications

4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate has been studied for its potential applications in various fields, including drug delivery, imaging, and sensing. In drug delivery, 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate has been shown to enhance the solubility and bioavailability of poorly soluble drugs. In imaging, 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate has been used as a contrast agent for magnetic resonance imaging (MRI) due to its unique chemical properties. In sensing, 4-methylphenyl 4,4,5,5,5-pentafluoropentyl succinate has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

4-O-(4-methylphenyl) 1-O-(4,4,5,5,5-pentafluoropentyl) butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F5O4/c1-11-3-5-12(6-4-11)25-14(23)8-7-13(22)24-10-2-9-15(17,18)16(19,20)21/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEBWIALRDRGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)CCC(=O)OCCCC(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301348268
Record name 4-O-(4-Methylphenyl) 1-O-(4,4,5,5,5-pentafluoropentyl) butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301348268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-O-(4-methylphenyl) 1-O-(4,4,5,5,5-pentafluoropentyl) butanedioate

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